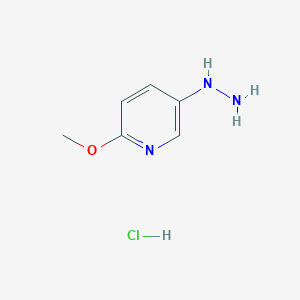

5-Hydrazinyl-2-methoxypyridine hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(6-methoxypyridin-3-yl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O.ClH/c1-10-6-3-2-5(9-7)4-8-6;/h2-4,9H,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBNHMWUFAOTLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10630493 | |

| Record name | 5-Hydrazinyl-2-methoxypyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179543-88-5 | |

| Record name | 5-Hydrazinyl-2-methoxypyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 5-Hydrazinyl-2-methoxypyridine hydrochloride

This guide provides an in-depth exploration of the synthesis and characterization of 5-Hydrazinyl-2-methoxypyridine hydrochloride, a key building block in contemporary drug discovery and development. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the critical aspects of its preparation and rigorous analytical validation, ensuring the highest standards of scientific integrity and reproducibility.

Introduction: The Strategic Importance of this compound

This compound serves as a pivotal intermediate in the synthesis of a diverse array of biologically active molecules. Its unique structural motif, featuring a reactive hydrazine group and a methoxy-substituted pyridine ring, makes it a versatile scaffold for the construction of complex heterocyclic systems. These systems are often at the core of novel therapeutic agents targeting a range of diseases. The hydrochloride salt form enhances the compound's stability and handling properties, making it amenable to various synthetic transformations. A thorough understanding of its synthesis and a robust analytical characterization are paramount to ensure the quality and consistency of downstream applications.

Part 1: Synthesis of this compound

The synthesis of this compound is most commonly achieved through a well-established multi-step process commencing from readily available precursors. The primary route involves the diazotization of 5-amino-2-methoxypyridine followed by a reduction of the resulting diazonium salt.

Synthetic Strategy: A Stepwise Approach

The chosen synthetic pathway is predicated on the reliable and scalable transformation of functional groups on the pyridine core. The process begins with the introduction of a nitrogen-based functional group at the 5-position, which is then converted to the desired hydrazine moiety.

Caption: Synthetic workflow for this compound.

Experimental Protocol

The following protocol details the synthesis of this compound from 5-amino-2-methoxypyridine. This method is a self-validating system, with clear checkpoints for reaction monitoring and product isolation.

Step 1: Diazotization of 5-Amino-2-methoxypyridine

The initial step involves the conversion of the primary aromatic amine to a diazonium salt. This reaction is conducted at low temperatures to ensure the stability of the diazonium intermediate.[1][2][3]

-

A solution of sodium nitrite (3.795 g) in water (20 ml) is prepared.

-

In a separate reaction vessel, 5-amino-2-methoxypyridine (6.21 g) is dissolved in concentrated hydrochloric acid. The vessel is cooled in an ice bath to maintain a temperature of 0-5 °C.

-

The sodium nitrite solution is added dropwise to the cooled solution of 5-amino-2-methoxypyridine. The addition rate should be controlled to keep the internal temperature below 5 °C.

-

Following the addition, 50 ml of hydrochloric acid is slowly added over 60 minutes, and the reaction mixture is stirred for an additional 30 minutes at the same temperature.

Step 2: Reduction of the Diazonium Salt

The diazonium salt is then reduced to the corresponding hydrazine using a suitable reducing agent, such as tin(II) chloride dihydrate.[4]

-

A solution of tin(II) chloride dihydrate (39.5 g) in concentrated hydrochloric acid is prepared.

-

This solution is added dropwise to the reaction mixture containing the diazonium salt, maintaining the internal temperature at approximately 10°C.

-

After the addition is complete, the reaction mixture is stirred for 2 hours at room temperature.

Step 3: Work-up and Isolation

The final product is isolated and purified through a series of extraction and precipitation steps.

-

The reaction mixture is cooled in an ice bath, and a solution of sodium hydroxide (75 g) in water (300 ml) is added, followed by diethyl ether for phase separation.

-

The aqueous phase is extracted twice with diethyl ether. The aqueous phase is then saturated with sodium chloride and extracted again with diethyl ether.

-

All organic phases are combined and dried over anhydrous sodium sulfate.

-

After filtration, a 1 M ethanolic solution of hydrochloric acid (50 ml) is added to the filtrate and the mixture is stirred.

-

The resulting solid precipitate is collected by filtration, washed with diethyl ether, and dried to yield this compound.[4]

Alternative Starting Materials:

While the above protocol is widely used, alternative starting materials can be employed. For instance, 2-methoxy-5-nitropyridine can be reduced to 5-amino-2-methoxypyridine, which then enters the diazotization step.[5][6] Another approach involves the reaction of 5-bromo-2-methoxypyridine with hydrazine hydrate.[7][8][9] The choice of starting material often depends on commercial availability, cost, and the desired scale of the synthesis.

Part 2: Characterization of this compound

Rigorous characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. A combination of spectroscopic and analytical techniques is employed for this purpose.

Caption: Analytical workflow for the characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. Both ¹H and ¹³C NMR are crucial for confirming the presence of the key functional groups and the overall substitution pattern of the pyridine ring.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the protons in the molecule.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Methoxy (CH₃) | 3.81 | Singlet (s) | - |

| Pyridine H-3 | 6.82 | Doublet (d) | 8.8 |

| Pyridine H-4 | 7.57 | Doublet of doublets (dd) | 8.8, 2.9 |

| Pyridine H-6 | 7.97 | Doublet (d) | 2.9 |

| Hydrazine (NH) | 8.55-9.20 | Broad (br) | - |

| Hydrochloride (NH₂⁺) | 10.13-10.50 | Broad (br) | - |

| Data obtained in DMSO-d₆ at 400 MHz.[4] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Methoxy (OCH₃) | ~55 |

| Pyridine C-3 | ~110-115 |

| Pyridine C-4 | ~135-140 |

| Pyridine C-5 | ~130-135 |

| Pyridine C-6 | ~140-145 |

| Pyridine C-2 | ~160-165 |

| Expected chemical shifts are based on typical values for similar pyridine derivatives.[10][11] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H stretch (hydrazine) | 3100-3400 | Broad to medium intensity |

| C-H stretch (aromatic) | 3000-3100 | Medium to weak intensity |

| C-H stretch (aliphatic) | 2850-3000 | Medium to weak intensity |

| C=N, C=C stretch (pyridine ring) | 1500-1600 | Strong to medium intensity |

| C-O stretch (methoxy) | 1200-1300 | Strong intensity |

| General expected ranges for hydrazine and pyridine derivatives.[12][13][14][15] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Electrospray Ionization (ESI)

ESI is a soft ionization technique that typically results in the observation of the protonated molecular ion.

| Ion | Expected m/z |

| [M+H]⁺ | 140 |

| M refers to the free base, 5-Hydrazinyl-2-methoxypyridine.[4][16] |

The fragmentation pattern in mass spectrometry can also provide structural information. For pyridine derivatives, fragmentation often involves the loss of substituents or cleavage of the ring.[17][18][19]

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₆H₁₀ClN₃O |

| Molecular Weight | 175.62 g/mol |

| Appearance | Off-white to light yellow solid |

| Melting Point | Typically in the range of 180-190 °C (with decomposition) |

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. The detailed experimental protocol, coupled with a thorough analytical framework, offers researchers and drug development professionals the necessary tools to produce and validate this important chemical intermediate with a high degree of confidence. Adherence to these methodologies ensures the production of high-quality material, which is fundamental to the success of subsequent research and development endeavors.

References

-

Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. (n.d.). PubMed. Retrieved from [Link]

-

IR spectra of hydrazones I and complexes II–V | Download Table. (n.d.). ResearchGate. Retrieved from [Link]

-

Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. (n.d.). ACS Publications. Retrieved from [Link]

-

Infrared spectra of hydrazine and products of its reactions with HF, F/sub 2/, and O/sub 3/ in solid argon. (1988). OSTI.GOV. Retrieved from [Link]

-

Fig. S1. Infrared spectra of hydrazine at selected pressures. The... (n.d.). ResearchGate. Retrieved from [Link]

-

Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. (2023). Royal Society of Chemistry. Retrieved from [Link]

-

Hydrazine, (2,4-dinitrophenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Comparative IR-spectra of hydrazine monohydrate, butanoyl chloride and... (n.d.). ResearchGate. Retrieved from [Link]

-

Pyridine. (n.d.). Wikipedia. Retrieved from [Link]

-

The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. (n.d.). ResearchGate. Retrieved from [Link]

-

Navigating the Synthesis Landscape: The Role of 2-Methoxy-5-nitropyridine in Complex Organic Molecules. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

- CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine. (n.d.). Google Patents.

-

(PDF) Transformations of 5-Amino-4-(3,4-dimethoxyphenyl)pyrazoles in the Diazotization Reaction. (n.d.). ResearchGate. Retrieved from [Link]

-

Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. (n.d.). Google Patents.

- CN106588758B - Synthesis process of 2-hydrazinopyridine derivative. (n.d.). Google Patents.

-

2-Methoxypyridine | C6H7NO | CID 74201. (n.d.). PubChem. Retrieved from [Link]

-

New Diazo Process. (n.d.). DTIC. Retrieved from [Link]

-

Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. (2016). Asian Journal of Chemistry. Retrieved from [Link]

-

Removal of amino in anilines through diazonium salt-based reactions. (n.d.). ResearchGate. Retrieved from [Link]

-

2-Amino-5-nitropyridine | C5H5N3O2 | CID 77888. (n.d.). PubChem. Retrieved from [Link]

-

Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. (n.d.). Journal of the Chemical Society B. Retrieved from [Link]

- CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride. (n.d.). Google Patents.

Sources

- 1. Diazotisation [organic-chemistry.org]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents [patents.google.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 5-Bromo-2-methoxypyridine | 13472-85-0 [chemicalbook.com]

- 9. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 10. Pyridine - Wikipedia [en.wikipedia.org]

- 11. 2-Methoxypyridine(1628-89-3) 13C NMR spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Infrared spectra of hydrazine and products of its reactions with HF, F/sub 2/, and O/sub 3/ in solid argon (Journal Article) | OSTI.GOV [osti.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

Spectroscopic Unveiling of 5-Hydrazinyl-2-methoxypyridine Hydrochloride: A Technical Guide

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 5-hydrazinyl-2-methoxypyridine hydrochloride, a compound of interest for researchers and professionals in the field of drug discovery and development. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we can elucidate the structural features of this molecule with a high degree of confidence. This document is designed to serve as a practical reference for the acquisition, interpretation, and validation of spectroscopic data for this and structurally related compounds.

Molecular Structure and Spectroscopic Rationale

The structural integrity of a molecule is the foundation of its chemical and biological activity. Spectroscopic techniques provide a non-destructive window into the molecular architecture, allowing for the confirmation of identity and purity. For this compound, each technique offers a unique piece of the structural puzzle.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual nuclei, such as protons (¹H) and carbon-13 (¹³C).

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound provides a fingerprint of the proton environments within the molecule. The hydrochloride salt form influences the chemical shifts, particularly of protons near the nitrogen atoms, due to protonation.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical as it can influence chemical shifts and the observation of exchangeable protons.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Data Acquisition: Acquire the spectrum using a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Interpretation:

The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits distinct signals corresponding to the methoxy group protons and the aromatic protons on the pyridine ring.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.81 | Singlet | 3H | -OCH₃ |

| 6.82 | Doublet (J = 8.8 Hz) | 1H | H-3 |

| 7.50 | Doublet of doublets (J = 8.8, 2.8 Hz) | 1H | H-4 |

| 7.85 | Doublet (J = 2.8 Hz) | 1H | H-6 |

Data sourced from ChemicalBook.[1]

The downfield shift of the aromatic protons is characteristic of the electron-withdrawing nature of the pyridine nitrogen. The observed coupling constants (J values) are consistent with an ortho and meta coupling relationship between the protons on the pyridine ring, confirming their relative positions. The protons of the hydrazinyl group and the hydrochloride proton are often broad and may exchange with residual water in the solvent, making their observation challenging.

¹³C NMR Spectroscopy: The Carbon Skeleton

Predicted ¹³C NMR Data:

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~160 | C-2 |

| ~145 | C-6 |

| ~138 | C-4 |

| ~130 | C-5 |

| ~110 | C-3 |

| ~55 | -OCH₃ |

Note: These are approximate values based on computational predictions and analysis of similar structures. The actual experimental values may vary.

The carbon attached to the electronegative oxygen (C-2) is expected to be the most downfield signal. The other aromatic carbons are distinguished based on their substitution and position relative to the nitrogen atom.

Caption: General workflow for mass spectrometry analysis.

Conclusion

The combination of NMR, IR, and MS provides a robust and comprehensive characterization of this compound. The experimental ¹H NMR data, coupled with predicted ¹³C NMR, and the anticipated IR and MS spectral features, collectively confirm the molecular structure. This guide serves as a foundational resource for scientists, enabling them to confidently acquire and interpret spectroscopic data for this and analogous compounds, thereby ensuring the integrity of their research and development endeavors.

References

-

PubChem. 2-Hydrazinopyridine. [Link]

-

SpectraBase. 2-Methoxypyridine. [Link]

-

Journal of Organic Chemistry. General Principles of NMR. [Link]

-

Journal of the American Chemical Society. Advances in Mass Spectrometry. [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of (6-methoxypyridin-3-yl)hydrazine hydrochloride

Introduction

(6-methoxypyridin-3-yl)hydrazine hydrochloride is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development. As a hydrazine derivative of a substituted pyridine, it serves as a versatile building block in the synthesis of novel compounds with potential therapeutic applications.[1][2] The precise molecular structure of this compound is paramount, as it dictates its reactivity, physicochemical properties, and ultimately, its biological activity. Accurate structure elucidation is therefore a critical, non-negotiable step in the research and development pipeline.

This guide provides a comprehensive, in-depth exploration of the methodologies employed to confirm the structure of (6-methoxypyridin-3-yl)hydrazine hydrochloride. We will move beyond a simple listing of techniques, instead focusing on the causality behind experimental choices and the logic of data interpretation. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of the principles and practices of modern structure elucidation.

A Multi-faceted Approach to Structural Verification

The structural confirmation of (6-methoxypyridin-3-yl)hydrazine hydrochloride relies on a synergistic application of several analytical techniques. No single method provides a complete picture; rather, the convergence of data from multiple, orthogonal techniques provides the highest level of confidence in the assigned structure. Our approach is a self-validating system, where the results from one experiment corroborate and refine the hypotheses drawn from another.

The core techniques we will discuss are:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : To probe the chemical environment of each proton and carbon atom.

-

Mass Spectrometry (MS) : To determine the molecular weight and fragmentation patterns.

-

Infrared (IR) Spectroscopy : To identify the functional groups present in the molecule.

-

X-ray Crystallography : To definitively determine the three-dimensional arrangement of atoms in the solid state.

Below is a workflow diagram illustrating the integrated approach to the structure elucidation of this compound.

Caption: Integrated workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[3] By analyzing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of atoms within the molecule. For (6-methoxypyridin-3-yl)hydrazine hydrochloride, we will utilize a suite of NMR experiments.

¹H NMR Spectroscopy

Proton NMR provides information about the number of different types of protons and their neighboring protons. Based on the proposed structure, we expect to see distinct signals for the protons on the pyridine ring, the methoxy group, and the hydrazine moiety.

Expected ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~8.0 | s | 1H | H-2 | The proton at position 2 is adjacent to the electron-withdrawing nitrogen and is expected to be the most downfield of the aromatic protons. |

| ~7.4 | d | 1H | H-4 | This proton is coupled to H-5, resulting in a doublet. |

| ~6.8 | d | 1H | H-5 | Coupled to H-4, this proton appears as a doublet. It is upfield due to the electron-donating effect of the methoxy group. |

| ~3.8 | s | 3H | -OCH₃ | The three protons of the methoxy group are equivalent and appear as a singlet. |

| Broad | br s | 3H | -NHNH₂⁺ | The protons on the protonated hydrazine group are exchangeable and often appear as a broad singlet. |

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the different carbon environments in the molecule.

Expected ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~160 | C-6 | The carbon attached to the electronegative oxygen of the methoxy group is significantly deshielded. |

| ~145 | C-2 | The carbon adjacent to the ring nitrogen is deshielded. |

| ~138 | C-4 | Aromatic carbon. |

| ~125 | C-3 | The carbon bearing the hydrazine group. |

| ~110 | C-5 | This carbon is shielded by the electron-donating methoxy group. |

| ~53 | -OCH₃ | Typical chemical shift for a methoxy carbon. |

2D NMR Spectroscopy (HSQC and HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments are essential.

-

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to confirm the assignments made in the ¹H and ¹³C spectra.

-

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for confirming the connectivity of the molecule. For instance, an HMBC correlation between the methoxy protons and C-6 would confirm the position of the methoxy group.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of (6-methoxypyridin-3-yl)hydrazine hydrochloride in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the good solubility of hydrochloride salts and to allow for the observation of exchangeable NH protons.

-

Data Acquisition: Acquire ¹H, ¹³C, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

-

Data Analysis: Integrate the ¹H NMR signals and determine the multiplicities. Assign all signals in the ¹H and ¹³C spectra using the 2D correlation data.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.[4][5] For a salt like (6-methoxypyridin-3-yl)hydrazine hydrochloride, electrospray ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar and ionic compounds.

Expected ESI-MS Data:

-

Positive Ion Mode: We expect to observe the molecular ion for the free base, [M+H]⁺, at an m/z corresponding to the protonated form of (6-methoxypyridin-3-yl)hydrazine.

-

C₆H₉N₃O (free base) = 139.07 g/mol

-

Expected [M+H]⁺ = 140.08 m/z

-

-

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement, allowing for the determination of the elemental composition and further confirming the molecular formula.

Fragmentation Analysis:

Tandem MS (MS/MS) experiments can be performed on the [M+H]⁺ ion to induce fragmentation. The fragmentation pattern can provide valuable structural information. For example, the loss of ammonia (NH₃) or the methoxy group (CH₃O•) could be expected.

Experimental Protocol for ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire mass spectra in both positive and negative ion modes. For HRMS, use a high-resolution instrument such as a time-of-flight (TOF) or Orbitrap mass spectrometer.

-

Data Analysis: Determine the m/z of the molecular ion and compare it with the theoretical value. If MS/MS data was acquired, propose fragmentation pathways consistent with the observed product ions.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[6] Each functional group absorbs infrared radiation at a characteristic frequency, providing a "fingerprint" of the molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3200-3400 | N-H stretch | Hydrazine (-NHNH₂) |

| 3000-3100 | C-H stretch | Aromatic C-H |

| 2800-3000 | C-H stretch | Methoxy (-OCH₃) |

| ~1600 | C=C and C=N stretch | Pyridine ring |

| ~1250 | C-O stretch | Aryl ether |

The presence of the hydrochloride salt may lead to broad absorptions in the 2400-2800 cm⁻¹ region due to the N⁺-H stretching vibrations.[7]

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation: For a solid sample, the attenuated total reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ using a Fourier-transform infrared (FT-IR) spectrometer.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the proposed structure.

X-ray Crystallography: The Definitive Structure

While spectroscopic methods provide compelling evidence for the structure of a molecule in solution or gas phase, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[8][9] This technique can determine the precise spatial arrangement of atoms, bond lengths, and bond angles. For a hydrochloride salt, it also reveals the details of the ionic interactions and hydrogen bonding network in the crystal lattice.[10]

Experimental Protocol for X-ray Crystallography

-

Crystal Growth: Grow single crystals of (6-methoxypyridin-3-yl)hydrazine hydrochloride suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

-

Structure Analysis: Analyze the refined structure to confirm the connectivity, stereochemistry, and intermolecular interactions.

The relationship between these analytical techniques and the structural features they elucidate is summarized in the diagram below.

Caption: Mapping analytical techniques to the structural information they provide.

Conclusion

The structure elucidation of (6-methoxypyridin-3-yl)hydrazine hydrochloride is a process of systematic investigation, where each analytical technique provides a unique and vital piece of the puzzle. The convergence of data from NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides a highly confident assignment of the molecular structure. When available, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation. By following the integrated and self-validating workflow outlined in this guide, researchers can ensure the scientific integrity of their work and proceed with confidence in the use of this important chemical entity in their research and development endeavors.

References

-

Wikipedia. Pyridine. [Link]

-

Lee, S. H., et al. (2003). Characterization of hydrazine derivative: proposed decomposition mechanism and structure elucidation of decomposition compounds. Chemical & Pharmaceutical Bulletin, 51(3), 346-350. [Link]

-

Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-332. [Link]

-

Anusandhanvallari. (2025). Synthesis and Characterization of Hydrazine Derivatives. [Link]

-

Wyckoff, R. W. G. (1923). The Crystal Structure of Hydrazine Dihydrochloride. American Journal of Science, s5-5(25), 15-22. [Link]

-

Al-Warhi, T., et al. (2022). Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative. Molecules, 27(19), 6528. [Link]

-

ResearchGate. (2003). Characterization of Hydrazine Derivative: Proposed Decomposition Mechanism and Structure Elucidation of Decomposition Compounds. [Link]

-

ResearchGate. (2015). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [Link]

-

Cook, G. L., & Church, F. M. (1957). Determination of Pyridines by Infrared Spectroscopy. Analytical Chemistry, 29(2), 305-306. [Link]

-

Wyckoff, R. W. G. (1923). The Crystal Structure of Hydrazine Dihydrochloride. American Journal of Science, s5-5(25), 15-22. [Link]

-

Singh, S., et al. (2017). Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. Material Science Research India, 14(2), 161-167. [Link]

-

Cambridge University Press. (2019). X-Ray Investigations on Some Salts of Hydrazine and Hydrazine Derivatives. Advances in X-Ray Analysis, 5, 133-141. [Link]

-

Liu, Y., et al. (2015). Analysis of hydrazine in smokeless tobacco products by gas chromatography–mass spectrometry. Chemistry Central Journal, 9(1), 1-8. [Link]

-

PubMed Central. (2015). Analysis of hydrazine in smokeless tobacco products by gas chromatography-mass spectrometry. [Link]

-

ResearchGate. (2015). Comparisons between the experimental available FTIR spectra of free base of morphine in the solid state with the corresponding predicted for the free base, cationic and hydrochloride species in the gas phase at B3LYP/6-31G** level of theory. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]

- 3. psvmkendra.com [psvmkendra.com]

- 4. Analysis of hydrazine in smokeless tobacco products by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of hydrazine in smokeless tobacco products by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. ajsonline.org [ajsonline.org]

- 9. ajsonline.org [ajsonline.org]

- 10. X-Ray Investigations on Some Salts of Hydrazine and Hydrazine Derivatives | Advances in X-Ray Analysis | Cambridge Core [cambridge.org]

An In-depth Technical Guide to 5-Hydrazinyl-2-methoxypyridine Hydrochloride: Solubility and Stability Profile

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 5-Hydrazinyl-2-methoxypyridine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical, field-proven insights to facilitate the effective handling, formulation, and analysis of this compound.

Introduction: A Profile of this compound

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a hydrazinyl and a methoxy group, and it is supplied as a hydrochloride salt. This structure confers a unique combination of chemical properties that are of interest in medicinal chemistry and organic synthesis, often serving as a key building block for more complex molecules. A thorough understanding of its solubility and stability is paramount for its successful application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are fundamental to predicting its behavior in various solvent systems and under different environmental conditions.

| Property | Value | Source |

| Molecular Formula | C6H10ClN3O | [1] |

| Molecular Weight | 175.62 g/mol | Inferred from formula |

| Appearance | White to off-white solid | General observation for similar compounds |

| pKa | ~5.2-6.0 (Pyridine ring nitrogen) | Estimated based on similar pyridine derivatives |

| Melting Point | Not available | Data not found in public sources |

Solubility Profile

The hydrochloride salt form of 5-Hydrazinyl-2-methoxypyridine significantly influences its solubility, particularly in aqueous media. Pyridine hydrochloride itself is known to be highly soluble in water[2][3]. The presence of the polar hydrazinyl and methoxy groups further contributes to its hydrophilic character.

Aqueous Solubility

As a hydrochloride salt, this compound is expected to be freely soluble in water. The protonated pyridine ring and the hydrazinium group can readily form hydrogen bonds with water molecules, facilitating dissolution. The solubility is expected to be pH-dependent, with higher solubility in acidic to neutral conditions where the molecule remains in its protonated, salt form. At higher pH values, deprotonation to the free base would decrease aqueous solubility.

Organic Solvent Solubility

The solubility in organic solvents is dictated by the overall polarity of the molecule. A summary of predicted solubility in common laboratory solvents is provided below.

| Solvent | Predicted Solubility | Rationale |

| Methanol | Soluble | A polar protic solvent that can solvate both the ionic and polar parts of the molecule. |

| Ethanol | Soluble | Similar to methanol, but solubility may be slightly lower due to decreased polarity. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of compounds. |

| Acetonitrile | Sparingly soluble | A polar aprotic solvent with lower polarity than DMSO. |

| Dichloromethane (DCM) | Insoluble to sparingly soluble | A non-polar solvent, unlikely to effectively solvate the ionic hydrochloride salt. Pyridine hydrochloride is noted to be insoluble in dichloromethane[4]. |

| Diethyl Ether | Insoluble | A non-polar solvent. |

Experimental Protocol for Solubility Determination

A standardized protocol for the quantitative determination of solubility is outlined below. This method utilizes High-Performance Liquid Chromatography (HPLC) for accurate quantification.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol)

-

HPLC system with UV detector

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker

-

Syringe filters (0.45 µm)

Procedure:

-

Prepare saturated solutions by adding an excess amount of the compound to each solvent in separate vials.

-

Equilibrate the solutions in a thermostatic shaker at a controlled temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

After equilibration, visually inspect for the presence of undissolved solid.

-

Filter the supernatant through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

Analyze the diluted samples by a validated HPLC method.

-

Calculate the solubility based on the concentration determined by HPLC and the dilution factor.

Stability Profile

The stability of this compound is influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents. The hydrazinyl moiety is particularly susceptible to degradation.

Potential Degradation Pathways

Hydrazine and its derivatives are known to be susceptible to oxidation and other degradation reactions[5][6][7]. The primary degradation pathways for this compound are likely to involve the hydrazinyl group.

-

Oxidation: The hydrazinyl group can be oxidized to form diimide, which is unstable and rapidly decomposes to nitrogen gas. This can be catalyzed by metal ions.

-

Reaction with Carbonyls: The hydrazinyl group can react with aldehydes and ketones to form hydrazones.

-

Acid/Base Instability: While generally stable in acidic conditions due to the formation of the hydrazinium salt, the free base form at higher pH may be more susceptible to oxidation.

Caption: Potential degradation pathways of this compound.

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended:

-

Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage.

-

Light: Protect from light to prevent photolytic degradation.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

-

Container: Keep in a tightly sealed container to prevent moisture absorption.

Experimental Protocol for Stability Assessment

A comprehensive stability study should be conducted to evaluate the degradation profile of the compound under various stress conditions.

Objective: To assess the stability of this compound and identify its degradation products.

Materials:

-

This compound

-

Solutions of varying pH (e.g., 0.1 M HCl, phosphate buffer pH 7.4, 0.1 M NaOH)

-

Hydrogen peroxide solution (as an oxidizing agent)

-

Temperature-controlled ovens

-

Photostability chamber

-

HPLC-UV/MS system

Procedure:

-

Forced Degradation Studies:

-

Acid/Base Hydrolysis: Dissolve the compound in acidic, neutral, and basic solutions and heat at an elevated temperature (e.g., 60 °C) for a defined period.

-

Oxidative Degradation: Treat a solution of the compound with hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).

-

Photostability: Expose a solution of the compound to UV and visible light in a photostability chamber.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Analyze the samples using a stability-indicating HPLC method. A reverse-phase HPLC method with a C18 column and a mobile phase consisting of a buffer and an organic modifier (e.g., acetonitrile or methanol) is a suitable starting point[8][9][10][11].

-

Use a photodiode array (PDA) detector to monitor for the appearance of new peaks.

-

Use mass spectrometry (MS) to identify the mass of any degradation products.

-

-

Data Analysis:

-

Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to that in an unstressed control.

-

Characterize the degradation products based on their chromatographic behavior and mass spectral data.

-

Caption: Workflow for a comprehensive stability assessment of the compound.

Conclusion

This compound is a valuable research chemical with predictable solubility and stability characteristics based on its chemical structure. Its high aqueous solubility makes it suitable for various biological assays and as a starting material in aqueous reaction media. However, careful consideration must be given to its potential for oxidative degradation, particularly in the presence of metal ions and at elevated temperatures. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of its solubility and stability, ensuring its effective and reliable use in scientific research and drug development.

References

-

The chemical and biochemical degradation of hydrazine - DTIC. URL: [Link]

-

Hydrazine and 1,1-dimethylhydrazine are industrial chemicals that enter the environ - Agency for Toxic Substances and Disease Registry. URL: [Link]

-

The chemical and biochemical degradation of hydrazine - Semantic Scholar. URL: [Link]

-

Mechanistic study of hydrazine decomposition on Ir(111) - RSC Publishing. URL: [Link]

-

HPLC Methods for analysis of Pyridine - HELIX Chromatography. URL: [Link]

-

ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. URL: [Link]

-

Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. URL: [Link]

-

TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials - NCBI. URL: [Link]

- Synthesis process of 2-hydrazinopyridine derivative - Google Patents.

-

(PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate. URL: [Link]

-

Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines | Request PDF - ResearchGate. URL: [Link]

-

Chemical Properties of 2-Hydrazinopyridine (CAS 4930-98-7) - Cheméo. URL: [Link]

-

Pyridine Hydrochloride - ChemBK. URL: [Link]

-

PYRIDINE +HCL Supplier, Trader from Mumbai - Latest Price - Hemanshu Chemicals. URL: [Link]

-

2-Hydrazinopyridine | C5H7N3 | CID 78645 - PubChem. URL: [Link]

Sources

- 1. Hydrazine - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. chembk.com [chembk.com]

- 4. PYRIDINE +HCL Supplier, Trader from Mumbai - Latest Price [hemanshuchemicals.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. helixchrom.com [helixchrom.com]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. researchgate.net [researchgate.net]

commercial availability of 5-Hydrazinyl-2-methoxypyridine hydrochloride

An In-Depth Technical Guide to 5-Hydrazinyl-2-methoxypyridine hydrochloride

This guide provides an in-depth technical overview of this compound (CAS No: 179543-88-5), a key chemical intermediate for researchers, scientists, and professionals in drug development. We will explore its commercial availability, synthesis, quality control standards, and critical applications, with a focus on providing actionable insights for laboratory and process development settings.

Compound Identification and Physicochemical Properties

This compound is a substituted pyridine derivative belonging to the hydrazine class of organic compounds. The presence of the nucleophilic hydrazine group (-NHNH2) makes it a versatile building block in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 179543-88-5 | [1][2][3] |

| Molecular Formula | C₆H₁₀ClN₃O | [4] |

| Molecular Weight | 175.62 g/mol | [1][4] |

| Appearance | White to off-white solid | [5] |

| Melting Point | ~128 °C (with decomposition) | [5] |

| Solubility | Soluble in water | [5] |

| Storage | Sealed in a dry environment, recommended at 2-8°C | [4] |

Commercial Availability and Procurement

This compound is readily available from a range of chemical suppliers specializing in research chemicals and pharmaceutical intermediates. Procurement for research quantities is straightforward, while larger, process-scale quantities may require lead times and custom synthesis arrangements.

Table of Representative Suppliers:

| Supplier | Typical Purity | Available Quantities | Notes |

| Fisher Scientific (via ChemScene) | ≥97% | Gram-scale (e.g., 1G) | Available for direct online purchase.[1][4] |

| Sigma-Aldrich (distributor) | Varies by partner | Research quantities | Distributes for partners like ChemScene and Jinay Pharmaceuticals. |

| BLD Pharm | Varies | Inquire for details | Provides comprehensive analytical data (NMR, HPLC, LC-MS) upon request.[2][6][7][8] |

| ChemicalBook | Varies | Lists over 50 suppliers | A platform to connect with various manufacturers and distributors.[3][9] |

The following diagram outlines a typical procurement workflow for acquiring this reagent for a research and development project.

Caption: Figure 1: Procurement Workflow for Research Reagents.

Synthesis Pathway and Quality Control

Understanding the synthetic origin of a reagent is crucial for anticipating potential impurities. The most common laboratory-scale synthesis of this compound starts from the commercially available 5-Amino-2-methoxypyridine.[9]

Experimental Protocol: Synthesis from 5-Amino-2-methoxypyridine [9]

-

Diazotization: 5-Amino-2-methoxypyridine is dissolved in concentrated hydrochloric acid and cooled in an ice bath. A solution of sodium nitrite in water is added dropwise to form the diazonium salt.

-

Reduction: A solution of tin(II) chloride dihydrate in concentrated hydrochloric acid is prepared and added dropwise to the diazonium salt solution at approximately 10°C. The mixture is stirred for 2 hours at room temperature to reduce the diazonium intermediate to the hydrazine.

-

Work-up and Isolation: The reaction is quenched by the addition of a sodium hydroxide solution and extracted with diethyl ether.

-

Salt Formation: A 1M solution of hydrochloric acid in ethanol is added to the combined organic extracts.

-

Purification: The resulting solid precipitate, this compound, is collected by filtration, washed with diethyl ether, and dried.

The following diagram visualizes this synthetic workflow.

Caption: Figure 2: Synthesis Workflow.

Quality Verification: Reputable suppliers provide a Certificate of Analysis (CoA) with key analytical data. For this compound, identity and purity are typically confirmed by:

-

¹H-NMR Spectroscopy: To confirm the chemical structure. A published spectrum shows characteristic peaks at δ 3.81 (s, 3H, -OCH₃), 6.82 (d, 1H), 7.57 (dd, 1H), and 7.97 (d, 1H) in DMSO-d6.[9]

-

Mass Spectrometry (MS): To confirm the molecular weight. The expected (M+H)⁺ ion is m/z 140, corresponding to the free base.[9]

-

High-Performance Liquid Chromatography (HPLC): To determine purity, typically reported as a percentage (e.g., ≥97%).

Applications in Drug Discovery and Development

The utility of this compound stems from the reactivity of the hydrazine moiety. Hydrazines are potent nucleophiles and are widely used as building blocks for constructing nitrogen-containing heterocyclic systems, which form the core of many pharmaceuticals.[10]

Key Application Areas:

-

Heterocyclic Synthesis: The compound serves as a precursor for synthesizing pyrazoles, pyridazines, and other fused heterocyclic rings through condensation reactions with dicarbonyl compounds or other suitable electrophiles.

-

Pharmaceutical Intermediates: It is classified as an organic building block for creating more complex active pharmaceutical ingredients (APIs).[2]

-

Protein Degrader Building Blocks: A closely related compound is categorized as a building block for protein degraders, suggesting that this scaffold may be useful in the development of technologies like Proteolysis Targeting Chimeras (PROTACs).[11] Hydrazines can act as versatile linkers or components of ligands that bind to target proteins or E3 ligases.

The diagram below illustrates the logical role of this compound in a drug discovery pipeline.

Caption: Figure 3: Role in Drug Discovery.

Safety, Handling, and Storage Protocols

As with all hydrazine derivatives, proper safety precautions are mandatory. The compound is classified as a skin and eye irritant.[5][12][13] Some related hydrazines are toxic if swallowed, inhaled, or absorbed through the skin.

Mandatory Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards.[14]

-

Ventilation: Handle the solid material exclusively in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12]

-

Spill Management: In case of a spill, avoid generating dust.[14] Collect the material using non-sparking tools and place it in a labeled container for proper disposal.[13]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and seek medical attention.[5][12]

-

Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If irritation persists, consult a physician.[5][12]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[5][12]

-

Storage Conditions:

-

Store the container tightly closed in a dry, cool, and well-ventilated place.[4]

-

The recommended storage temperature is refrigerated (2-8°C) to ensure long-term stability.[4]

-

Keep away from incompatible materials and excess heat.[5]

Conclusion

This compound is a commercially accessible and highly valuable reagent for medicinal chemistry and drug discovery. Its straightforward synthesis and the versatile reactivity of its hydrazine group make it an important building block for constructing novel heterocyclic compounds. By adhering to rigorous quality control, safe handling protocols, and proper storage, researchers can effectively leverage this compound in their synthetic programs to accelerate the development of new therapeutic agents.

References

- This compound synthesis. ChemicalBook.

- ChemScene | this compound | 1G - Fisher Scientific. Fisher Scientific.

- 179543-88-5|this compound|BLD Pharm. BLD Pharm.

- 5-Hydrazinyl-2-methylpyridine, HCl, min 95%, 100 mg. CP Lab Safety.

- SAFETY DATA SHEET. Fisher Scientific. (2024-03-15).

- SAFETY D

- SAFETY D

- This compound | 179543-88-5. Sigma-Aldrich.

- This compound. MySkinRecipes.

- This compound | 179543-88-5. ChemicalBook.

- CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.

- 5-Amino-2-methoxypyridine 95 6628-77-9. Sigma-Aldrich.

- 2197052-92-7 | 3-Hydrazinyl-2-methoxypyridine hydrochloride. ChemScene.

- Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applic

- Safety D

- (5-CHLORO-2-METHOXY-PHENYL)

- 2206364-88-5|2-Hydrazinyl-5-methoxypyridine hydrochloride|BLD Pharm. BLD Pharm.

- Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Eureka.

- CN104945331A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine.

- 160664-95-9|5-Hydrazinyl-2-methoxypyridine|BLD Pharm. BLD Pharm.

- 741287-82-1|2-Hydrazinyl-5-methoxypyridine|BLD Pharm. BLD Pharm.

- 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride | C9H13Cl2NO | CID. PubChem.

- 2,3-DIMETHYL-1-PENTANOL manufacturers and suppliers. ChemicalBook.

Sources

- 1. Chemscene ChemScene | this compound | 1G | Fisher Scientific [fishersci.com]

- 2. 179543-88-5|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 179543-88-5 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. fishersci.pt [fishersci.pt]

- 6. 2206364-88-5|2-Hydrazinyl-5-methoxypyridine hydrochloride|BLD Pharm [bldpharm.com]

- 7. 160664-95-9|5-Hydrazinyl-2-methoxypyridine|BLD Pharm [bldpharm.com]

- 8. 741287-82-1|2-Hydrazinyl-5-methoxypyridine|BLD Pharm [bldpharm.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. calpaclab.com [calpaclab.com]

- 12. fishersci.com [fishersci.com]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. echemi.com [echemi.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Hydrazinyl-2-methoxypyridine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Understanding the Inherent Risks: A Toxicological and Hazard Profile

Hydrazine and its derivatives are recognized for their reactivity, which also underpins their potential hazards. Based on data from analogous compounds, 5-Hydrazinyl-2-methoxypyridine hydrochloride is anticipated to exhibit a hazard profile that necessitates careful handling.

Expected GHS Hazard Classifications:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity – single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

This table is a projection based on data from structurally similar compounds and should be treated as a minimum baseline for safety precautions.

The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. Ingestion is also a potential route of exposure. The hydrochloride salt form may influence its physical properties, such as solubility and stability, but the inherent reactivity of the hydrazinyl moiety remains a key consideration.

The Laboratory Environment: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is paramount when working with this compound.

Engineering Controls: The First Line of Defense

All manipulations of this compound should be conducted in a well-ventilated laboratory.

-

Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be performed within a certified chemical fume hood. This is critical to prevent the inhalation of any airborne particles.

-

Ventilation: General laboratory ventilation should be maintained to ensure a high rate of air exchange, further minimizing the potential for accumulation of any fugitive emissions.

Personal Protective Equipment (PPE): Essential Individual Protection

The selection of appropriate PPE is crucial to prevent direct contact with the chemical.

-

Eye and Face Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

-

Skin Protection:

-

Gloves: Chemically resistant gloves, such as nitrile or neoprene, should be worn. It is essential to check the glove manufacturer's compatibility data for the specific solvent being used. Gloves should be inspected before each use and replaced immediately if any signs of degradation are observed.

-

Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

-

-

Respiratory Protection: For most routine laboratory operations within a functioning fume hood, respiratory protection may not be necessary. However, in the case of a spill or if there is a potential for generating significant amounts of dust outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Experimental Workflow for Safe Handling

Caption: A stepwise workflow for the safe handling of this compound.

Storage and Stability: Maintaining Chemical Integrity

Proper storage is essential to maintain the stability of this compound and prevent the formation of hazardous degradation products.

| Storage Parameter | Recommendation | Rationale |

| Temperature | Cool, dry place | Minimizes thermal decomposition. |

| Atmosphere | Tightly sealed container | Prevents reaction with atmospheric moisture and oxygen. |

| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases | Hydrazine derivatives can react vigorously with these substances. |

| Light | Protect from light | Many organic compounds are light-sensitive and can degrade upon exposure. |

The compound should be stored in a clearly labeled, non-reactive container. Regular inspection of the stored material for any changes in appearance is recommended.

Spill and Emergency Procedures: Preparedness and Response

In the event of a spill, a calm and methodical response is crucial.

Spill Response Protocol:

-

Evacuate: Immediately evacuate all non-essential personnel from the affected area.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Contain: For a small spill, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance. Avoid using combustible materials like paper towels.

-

Neutralize (with caution): For larger spills, a dilute solution of a weak acid (e.g., acetic acid) can be used to neutralize the hydrazine derivative. This should only be attempted by trained personnel with appropriate PPE.

-

Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

-

Report: Report the incident to the appropriate safety officer or supervisor.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Waste Disposal: Responsible Stewardship

All waste containing this compound, including contaminated labware and absorbent materials, must be treated as hazardous waste.

Disposal Workflow:

A Senior Application Scientist's Guide to 5-Hydrazinyl-2-methoxypyridine hydrochloride: A Versatile Building Block in Modern Organic Synthesis

Abstract

In the landscape of drug discovery and development, the strategic selection of molecular building blocks is paramount to the efficient construction of complex, biologically active molecules. 5-Hydrazinyl-2-methoxypyridine hydrochloride has emerged as a highly valuable and versatile reagent, primarily serving as a precursor for a variety of heterocyclic scaffolds that are central to medicinal chemistry. This technical guide provides an in-depth exploration of this building block, offering field-proven insights into its synthesis, handling, reactivity, and application. We will delve into the mechanistic underpinnings of its key transformations, provide robust experimental protocols, and illustrate its utility in the synthesis of privileged structures such as pyrazoles and indoles. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic tool.

Introduction: The Strategic Value of the Hydrazinylpyridine Scaffold

This compound is a bifunctional organic molecule belonging to the class of substituted arylhydrazines.[1][2] Its structure, featuring a nucleophilic hydrazine moiety and a methoxy-substituted pyridine ring, makes it an ideal synthon for introducing the pyridyl group into larger molecular frameworks. The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The hydrazine group is a gateway to a vast array of chemical transformations, most notably cyclocondensation reactions to form stable five- and six-membered heterocycles.[3][4]

The strategic placement of the methoxy group at the 2-position and the hydrazine at the 5-position influences the electronic properties and reactivity of the pyridine ring, offering regiochemical control in subsequent synthetic steps. This guide will illuminate the practical aspects of utilizing this building block to its full potential.

Physicochemical Properties and Safe Handling

Before incorporating any reagent into a synthetic workflow, a thorough understanding of its properties and safety requirements is essential.

Key Properties

| Property | Value | Source |

| CAS Number | 179543-88-5 | [5] |

| Molecular Formula | C₆H₁₀ClN₃O | [6] |

| Molecular Weight | 175.62 g/mol | [5] |

| Appearance | Typically an off-white to light brown solid | Generic |

| Purity | ≥97% (typical commercial grade) | [6] |

| Storage | Store in a cool, dry, well-ventilated area, away from incompatible substances. Keep container tightly closed.[7] Refrigeration is often recommended.[7] | Generic |

Safety and Handling Protocol

As with all hydrazine derivatives, this compound must be handled with appropriate care. Hydrazines can be toxic and are potential skin/eye irritants.[8][9]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[8][10]

-

Handling: Conduct all manipulations within a certified chemical fume hood to avoid inhalation of dust.[8] Avoid generating dust.[8] Ensure adequate ventilation.[7]

-

Spill Management: In case of a spill, collect the material carefully, avoiding dust generation, and place it in a sealed container for proper disposal.[8]

-

First Aid:

Synthesis of the Building Block: A Validated Protocol

The reliable synthesis of the starting material is the foundation of any multi-step synthetic campaign. This compound is typically prepared from the commercially available 5-amino-2-methoxypyridine via a two-step, one-pot diazotization and reduction sequence.

Reaction Scheme

Caption: Synthesis of 5-Hydrazinyl-2-methoxypyridine HCl.

Step-by-Step Experimental Protocol

This protocol is adapted from established literature procedures.[11]

-

Diazotization:

-

To a stirred solution of 5-amino-2-methoxypyridine (1.0 eq) in concentrated hydrochloric acid, cool the mixture to 0-5 °C using an ice bath. The cooling is critical to ensure the stability of the intermediate diazonium salt.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. A slight excess of nitrite ensures complete conversion, but a large excess should be avoided as it can lead to side reactions.

-

Stir the resulting mixture at this temperature for 30-60 minutes.

-

-

Reduction:

-

In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4.0 eq) in concentrated hydrochloric acid. The large excess of the reducing agent is necessary for a high-yield conversion of the diazonium salt to the hydrazine.

-

Slowly add the tin(II) chloride solution to the diazonium salt suspension, maintaining the temperature below 10 °C. This addition is exothermic and requires careful control.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

-

-

Work-up and Isolation:

-

Cool the reaction mixture in an ice bath and carefully basify by the slow addition of a concentrated aqueous sodium hydroxide solution until the pH is >10. This step neutralizes the acid and precipitates tin salts.

-

Extract the aqueous phase multiple times with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

To isolate the hydrochloride salt, dissolve the crude free base in a minimal amount of an appropriate solvent (e.g., ethanol) and add a solution of HCl in ethanol or ether.

-

The product will precipitate as a solid. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

-

Characterization Data

A self-validating protocol requires confirmation of the product's identity.

-

¹H-NMR (400 MHz, DMSO-d₆) δ: 10.13-10.50 (br, 3H), 8.55-9.20 (br, 1H), 7.97 (d, J = 2.9 Hz, 1H), 7.57 (dd, J = 8.8, 2.9 Hz, 1H), 6.82 (d, J = 8.8 Hz, 1H), 3.81 (s, 3H).[11]

-

MS (ESI) m/z: 140 (M + H)⁺ for the free base.[11]

Reactivity and Key Synthetic Applications

The synthetic utility of this compound lies in its ability to undergo cyclocondensation reactions to form various heterocyclic systems.

Pyrazole Synthesis

The reaction of hydrazines with 1,3-dielectrophiles is a classic and highly reliable method for constructing the pyrazole ring, a scaffold with diverse biological activities including anti-inflammatory and anticancer properties.[12]

The reaction proceeds via an initial condensation of the more nucleophilic terminal nitrogen of the hydrazine with one of the carbonyl groups of a 1,3-dicarbonyl compound, forming a hydrazone intermediate. This is followed by an intramolecular cyclization via attack of the other hydrazine nitrogen onto the second carbonyl group, and subsequent dehydration to yield the aromatic pyrazole ring.

Caption: Mechanism of pyrazole formation.

-

Combine this compound (1.0 eq) and the 1,3-dicarbonyl compound (1.0-1.1 eq) in a suitable solvent such as ethanol or acetic acid.

-

If starting with the hydrochloride salt, a base (e.g., sodium acetate or triethylamine) may be added to liberate the free hydrazine.

-

Heat the reaction mixture to reflux for 2-12 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by recrystallization or column chromatography to obtain the desired pyrazole derivative.

Fischer Indole Synthesis

The Fischer indole synthesis is a powerful reaction for creating indole scaffolds from arylhydrazines and carbonyl compounds (aldehydes or ketones) under acidic conditions.[13][14] Using 5-hydrazinyl-2-methoxypyridine allows for the synthesis of azaindoles (pyrrolo[2,3-b]pyridines), which are of significant interest in pharmaceutical development.

The established mechanism involves several key steps:

-

Hydrazone Formation: The arylhydrazine condenses with the ketone or aldehyde to form a hydrazone.[14]

-

Tautomerization: The hydrazone tautomerizes to its enamine form.[13]

-

[1][1]-Sigmatropic Rearrangement: Under acidic catalysis, the enamine undergoes a[1][1]-sigmatropic rearrangement (an electrocyclic reaction similar to a Claisen rearrangement), which breaks the N-N bond and forms a C-C bond.[13][14]

-

Rearomatization & Cyclization: The resulting di-imine intermediate rearomatizes, followed by an intramolecular attack of the amino group onto an imine carbon to form a five-membered ring.

-

Ammonia Elimination: Finally, the elimination of ammonia under acidic conditions yields the stable aromatic indole ring.[13]

Sources

- 1. 179543-88-5|this compound|BLD Pharm [bldpharm.com]

- 2. This compound [myskinrecipes.com]

- 3. mdpi.com [mdpi.com]

- 4. Hydrazine Building Blocks - Enamine [enamine.net]

- 5. Chemscene ChemScene | this compound | 1G | Fisher Scientific [fishersci.com]

- 6. chemscene.com [chemscene.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. echemi.com [echemi.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

reactivity of the hydrazine moiety in 5-Hydrazinyl-2-methoxypyridine hydrochloride

<An In-Depth Technical Guide to the Reactivity of the Hydrazine Moiety in 5-Hydrazinyl-2-methoxypyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The reactivity of its hydrazine moiety is central to its synthetic utility, enabling the construction of a diverse array of more complex molecular architectures. This guide provides a comprehensive exploration of the key transformations involving this hydrazine group, including hydrazone formation, cyclization reactions to form pyrazoles and triazoles, and its application in palladium-catalyzed cross-coupling reactions. By delving into the underlying mechanisms, experimental protocols, and the influence of the pyridine ring's electronic properties, this document serves as a technical resource for scientists leveraging this reagent in their research and development endeavors.

Introduction: The Strategic Importance of this compound

Heterocyclic compounds are foundational to the development of pharmaceuticals and functional materials. Among these, pyridine derivatives are particularly prominent due to their presence in numerous biologically active molecules. This compound emerges as a strategically important intermediate, offering a reactive hydrazine handle on a substituted pyridine core.

The hydrazine group (-NHNH2) is a potent nucleophile, readily participating in a variety of chemical transformations. The hydrochloride salt form enhances the compound's stability and ease of handling. The presence of the electron-donating methoxy group at the 2-position and the inherent electron-withdrawing nature of the pyridine ring collectively influence the reactivity of the hydrazine moiety, a crucial aspect that will be explored throughout this guide. Understanding and harnessing this reactivity are paramount for the rational design and synthesis of novel chemical entities.

Core Reactivity: Hydrazone Formation

The most fundamental reaction of the hydrazine moiety is its condensation with aldehydes and ketones to form hydrazones.[1][2] This reaction is typically straightforward and high-yielding, proceeding via nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon, followed by dehydration.

Mechanistic Insight

The reaction is generally catalyzed by a small amount of acid, which serves to activate the carbonyl group towards nucleophilic attack. The lone pair of electrons on the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the stable C=N double bond of the hydrazone.

Caption: General mechanism of acid-catalyzed hydrazone formation.

Experimental Protocol: Synthesis of a Model Hydrazone

This protocol describes the synthesis of a hydrazone from this compound and a generic aldehyde.

Materials:

-

This compound

-

Aldehyde (e.g., benzaldehyde)

-

Ethanol or Methanol

-

Glacial Acetic Acid (catalytic amount)

-

Reaction flask, condenser, magnetic stirrer

Procedure:

-

Dissolve 1.0 equivalent of this compound in a minimal amount of warm ethanol in a round-bottom flask.

-

Add 1.0-1.1 equivalents of the aldehyde to the solution.

-

Add 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Stir the reaction mixture at room temperature or gently reflux for 1-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The hydrazone product will often precipitate out of solution.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

-

Further purification can be achieved by recrystallization if necessary.

Data Presentation:

| Reactant Aldehyde | Solvent | Reaction Time (h) | Yield (%) |

| Benzaldehyde | Ethanol | 2 | 92 |

| 4-Nitrobenzaldehyde | Ethanol | 1.5 | 95 |

| Cyclohexanone | Methanol | 4 | 88 |